

7-Bromoheptanoyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 7-bromoheptanoyl Chloride

Cat. No.: B8726248

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-bromoheptanoyl chloride**, a key bifunctional reagent in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and its application in modern drug discovery, particularly in the formation of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of 7-Bromoheptanoyl Chloride

7-Bromoheptanoyl chloride is a versatile chemical intermediate, characterized by a seven-carbon chain functionalized with a terminal bromine atom and a highly reactive acyl chloride group. This dual reactivity makes it an ideal linker molecule for conjugating different molecular moieties.

Property	Data	Reference(s)
Molecular Formula	C ₇ H ₁₂ BrClO	[1]
Molecular Weight	227.52 g/mol	[1]
CAS Number	50733-91-0	[2][3]
Appearance	Clear Oil	[4]
Boiling Point	90 °C at 0.3 Torr	[5]
Density	~1.372 g/cm ³ (Predicted)	[5]
InChI Key	ITVRBQPTSLQOKK- UHFFFAOYSA-N	[1]
Canonical SMILES	C(CCCBr)CCC(=O)Cl	[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **7-bromoheptanoyl chloride** are provided below. These protocols are derived from established synthetic methods.

Synthesis of 7-Bromoheptanoyl Chloride

The synthesis of **7-bromoheptanoyl chloride** is typically achieved by the conversion of 7-bromoheptanoic acid using a chlorinating agent. Two common and effective methods are detailed here.

Method 1: Using Thionyl Chloride

This protocol involves the reaction of 7-bromoheptanoic acid with thionyl chloride (SOCl₂).

- Materials:
 - 7-bromoheptanoic acid
 - Thionyl chloride (SOCl₂)
 - Anhydrous dichloromethane (DCM)

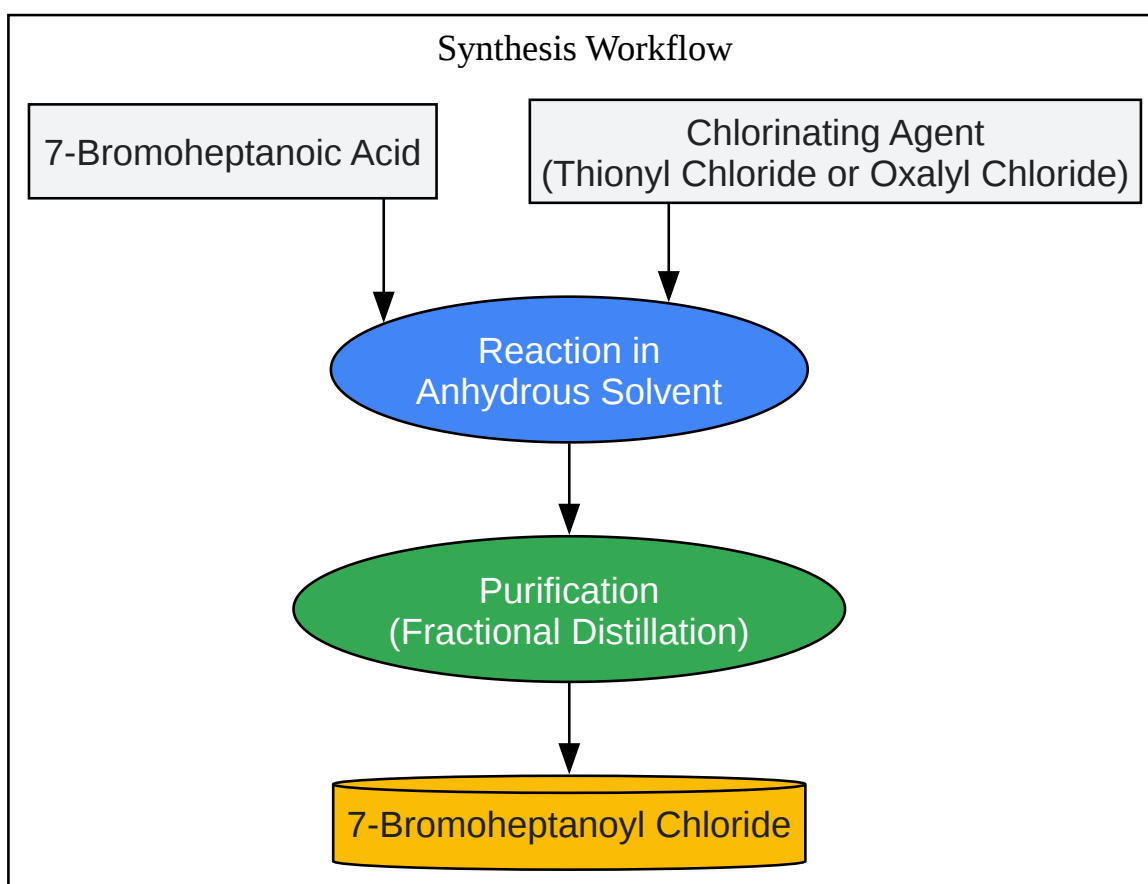
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 7-bromoheptanoic acid and thionyl chloride in anhydrous dichloromethane.
 - The reaction mixture is refluxed for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).[4]
 - After the reaction is complete, the excess thionyl chloride and dichloromethane are removed under reduced pressure.
 - The crude **7-bromoheptanoyl chloride** is then purified by fractional distillation to yield the final product.[4]

Method 2: Using Oxalyl Chloride and DMF (Catalyst)

This method employs oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

- Materials:
 - 7-bromoheptanoic acid
 - Oxalyl chloride ((COCl)₂)
 - N,N-dimethylformamide (DMF)
 - Anhydrous dichloromethane (DCM)
- Procedure:
 - Dissolve 7-bromoheptanoic acid in anhydrous dichloromethane in a flask maintained at 20 °C.[5]
 - Add a catalytic amount of DMF to the solution.

- Slowly add oxalyl chloride to the mixture. Effervescence (evolution of CO and CO₂ gas) will be observed.
- Stir the reaction mixture at 20 °C for approximately 2 hours.[5]
- Upon completion, the solvent and volatile byproducts are removed under reduced pressure to yield **7-bromoheptanoyl chloride**.[4]



[Click to download full resolution via product page](#)

Synthesis of **7-bromoheptanoyl chloride**.

Key Reactions and Applications

7-Bromoheptanoyl chloride's utility stems from its two reactive sites. The acyl chloride is susceptible to nucleophilic acyl substitution, while the terminal bromine allows for reactions like nucleophilic substitution or cross-coupling.

1. Nucleophilic Acyl Substitution

The acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

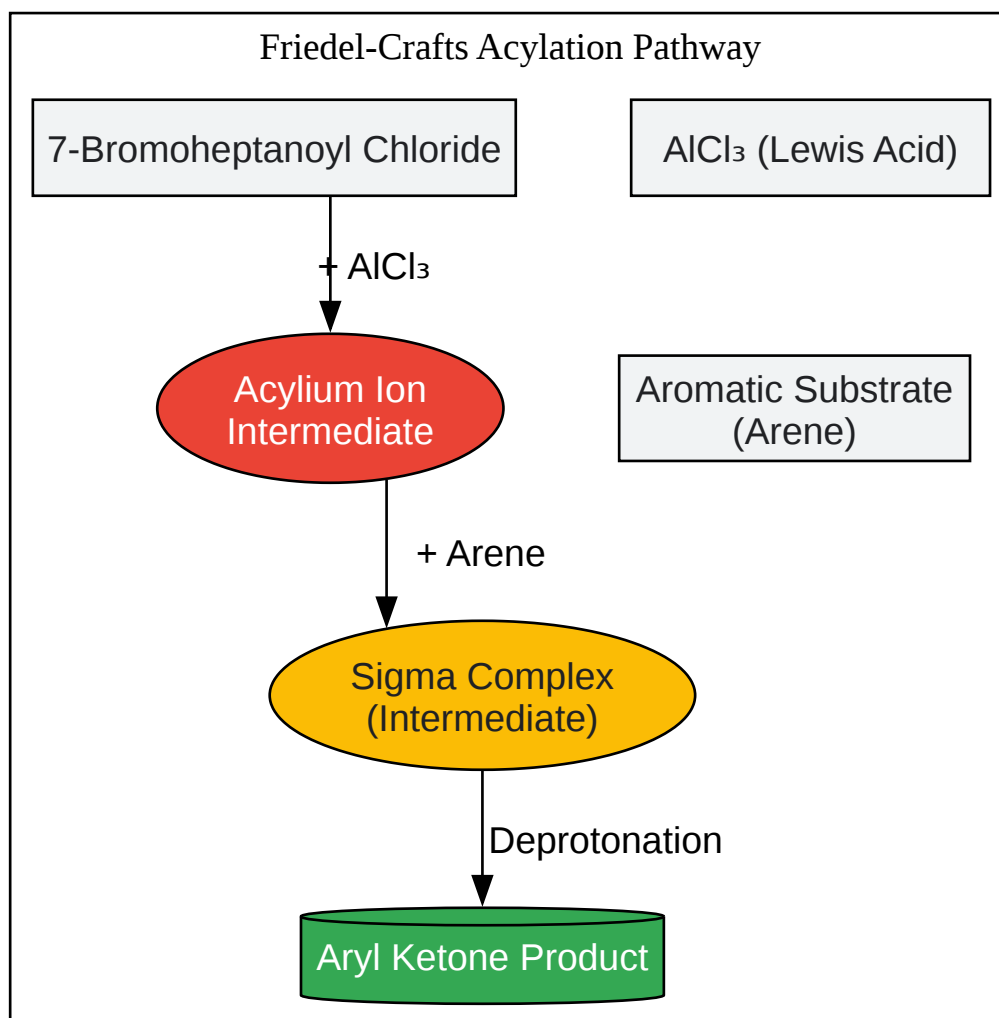
- General Protocol for Amide Formation:
 - Dissolve the amine-containing substrate in an anhydrous solvent like dichloromethane.
 - Add a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[\[4\]](#)
 - Slowly add **7-bromoheptanoyl chloride** to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.
 - Allow the reaction to warm to room temperature and stir until completion.
 - The resulting amide can be isolated and purified using standard techniques like extraction and chromatography.

2. Friedel-Crafts Acylation

This reaction involves the acylation of an aromatic ring with **7-bromoheptanoyl chloride** in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), to form an aryl ketone.[\[4\]](#)

- General Protocol:
 - Suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) in a flask under an inert atmosphere and cool to 0 °C.
 - Slowly add **7-bromoheptanoyl chloride** to the suspension.
 - Add the aromatic substrate dropwise to the reaction mixture.[\[6\]](#)
 - After the addition is complete, allow the reaction to stir at room temperature for a specified time.

- The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated HCl.[6]
- The organic layer is separated, washed, dried, and concentrated. The product is purified by chromatography or recrystallization.



[Click to download full resolution via product page](#)

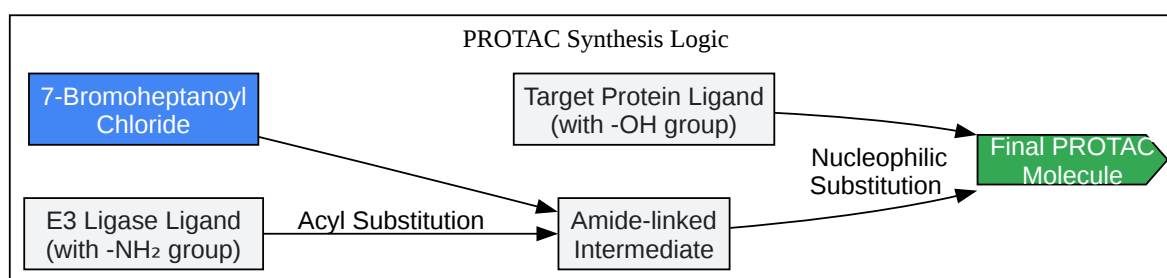
Mechanism of Friedel-Crafts acylation.

Application in Drug Development: PROTACs

A significant application of **7-bromoheptanoyl chloride** is in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading

to the target's degradation. **7-Bromoheptanoyl chloride** can serve as a versatile linker, connecting the target-binding ligand to the E3 ligase-binding ligand.

The synthesis involves a sequential reaction pathway. First, the acyl chloride end of **7-bromoheptanoyl chloride** reacts with a nucleophilic group on one of the ligands (e.g., an amine on the E3 ligase ligand) via nucleophilic acyl substitution. Subsequently, the terminal bromine is displaced by a nucleophile on the second ligand (e.g., a phenol on the target-binding ligand) to complete the PROTAC structure.



[Click to download full resolution via product page](#)

Role of **7-bromoheptanoyl chloride** in PROTAC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-bromoheptanoyl Chloride | C7H12BrClO | CID 11368152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 50733-91-0|7-Bromoheptanoyl chloride|BLD Pharm [bldpharm.com]
- 4. 7-bromoheptanoyl Chloride | Benchchem [benchchem.com]

- [5. 2-Bromoheptanoylchloride | lookchem \[lookchem.com\]](#)
- [6. websites.umich.edu \[websites.umich.edu\]](#)
- To cite this document: BenchChem. [7-Bromoheptanoyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8726248/docs#7-bromoheptanoyl-chloride-a-comprehensive-technical-guide\]](https://www.benchchem.com/product/b8726248/docs#7-bromoheptanoyl-chloride-a-comprehensive-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)